molecular formula C10H15NO2S B13624854 N,4-Diethylbenzene-1-sulfonamide CAS No. 477482-94-3

N,4-Diethylbenzene-1-sulfonamide

Cat. No.: B13624854
CAS No.: 477482-94-3
M. Wt: 213.30 g/mol
InChI Key: LTXFHGMNQJDHBG-UHFFFAOYSA-N
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Description

N,4-Diethylbenzene-1-sulfonamide is an organosulfur compound belonging to the sulfonamide class Sulfonamides are characterized by the presence of a sulfonyl functional group attached to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions

N,4-Diethylbenzene-1-sulfonamide can be synthesized through the reaction of 4-diethylbenzenesulfonyl chloride with ammonia or an amine under basic conditions. The reaction typically involves the use of a solvent such as dichloromethane or acetonitrile and a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production of sulfonamides often involves the direct synthesis from thiols and amines. This method is advantageous as it avoids the need for pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation .

Chemical Reactions Analysis

Types of Reactions

N,4-Diethylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: Reduction of the sulfonamide group can yield amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N,4-Diethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate and thus affecting various physiological processes . The sulfonamide group plays a crucial role in this inhibition by mimicking the enzyme’s natural substrate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,4-Diethylbenzene-1-sulfonamide is unique due to its specific structural features, such as the diethyl substitution on the benzene ring, which can influence its reactivity and interaction with biological targets. This structural uniqueness can lead to different pharmacological and industrial applications compared to other sulfonamides.

Biological Activity

N,4-Diethylbenzene-1-sulfonamide is a sulfonamide compound that has garnered interest due to its potential biological activities, particularly as an enzyme inhibitor and antimicrobial agent. This article delves into its chemical properties, biological mechanisms, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C10H15NO2SC_{10}H_{15}NO_2S and features a sulfonamide group attached to a diethyl-substituted benzene ring. The unique structure influences its reactivity and interaction with biological targets, making it a subject of various studies.

The primary mechanism of action for this compound involves its role as an inhibitor of carbonic anhydrase , an enzyme crucial for regulating pH and fluid balance in biological systems. By binding to the active site of carbonic anhydrase, this compound prevents the conversion of carbon dioxide to bicarbonate, impacting physiological processes such as respiration and ion transport.

Enzyme Inhibition

Research indicates that this compound effectively inhibits carbonic anhydrase activity. This inhibition can lead to therapeutic implications in conditions where modulation of this enzyme is beneficial, such as in certain types of glaucoma and edema.

Antimicrobial Properties

Sulfonamides are known for their antimicrobial properties. This compound has been explored for its potential use in drug development against bacterial infections. Its structural similarity to other sulfonamide antibiotics suggests it may exhibit comparable antimicrobial activity .

Study on Cardiovascular Effects

A study evaluated the effects of various benzenesulfonamides on perfusion pressure and coronary resistance using an isolated rat heart model. The results indicated that certain derivatives, including those similar to this compound, could influence cardiovascular parameters by interacting with calcium channels. This suggests potential applications in treating cardiovascular diseases .

Pharmacokinetic Evaluation

Pharmacokinetic studies using computational models have shown that this compound exhibits favorable absorption and distribution characteristics. These findings are crucial for understanding the compound's efficacy and safety profile in therapeutic applications .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Features
Sulfamethazine Sulfonamide antibioticUsed in veterinary medicine
Sulfadiazine AntimicrobialEffective against toxoplasmosis
This compound Carbonic anhydrase inhibitorDiethyl substitution enhances reactivity

This compound stands out due to its specific structural characteristics that may influence its pharmacological properties compared to traditional sulfonamides.

Properties

CAS No.

477482-94-3

Molecular Formula

C10H15NO2S

Molecular Weight

213.30 g/mol

IUPAC Name

N,4-diethylbenzenesulfonamide

InChI

InChI=1S/C10H15NO2S/c1-3-9-5-7-10(8-6-9)14(12,13)11-4-2/h5-8,11H,3-4H2,1-2H3

InChI Key

LTXFHGMNQJDHBG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NCC

Origin of Product

United States

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